molecular formula C8H5BrN2O2 B3294986 6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde CAS No. 887568-85-6

6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde

Cat. No.: B3294986
CAS No.: 887568-85-6
M. Wt: 241.04 g/mol
InChI Key: RFQVHLVJRBNWQG-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family Indazole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-bromo-1H-indazole as a starting material. The compound can be synthesized through a series of steps, including bromination, formylation, and cyclization reactions. For instance, the bromination of 1H-indazole can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or modulate the function of G-protein coupled receptors (GPCRs), leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Bromo-1H-indazole
  • 1H-Indole-3-carbaldehyde

Uniqueness

6-Bromo-4-hydroxy-1H-indazole-3-carbaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the indazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-4-hydroxy-2H-indazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-5-8(7(13)2-4)6(3-12)11-10-5/h1-3,13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQVHLVJRBNWQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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